4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene
Overview
Description
4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene is a useful research compound. Its molecular formula is C64H74S2 and its molecular weight is 907.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optical Properties in Light Harvesting Polymers
Research on light harvesting polymers incorporating 4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene has demonstrated significant absorption enhancements and varied optical properties. These enhancements are a result of extended donor conjugation and the interaction between donor and acceptor combinations in the polymers (Keller et al., 2018).
Organic Solar Cells Efficiency
The compound has been utilized in the synthesis of A-D-A type small molecules for organic solar cells (OSCs). These molecules exhibit excellent thermal stability and strong optical absorption, leading to improved power conversion efficiencies in OSCs (Bai et al., 2014). Another study using a similar molecule as an electron acceptor in OSCs has shown comparable improvements in power conversion efficiencies (Wang et al., 2015).
High-Performance Photodetectors
The integration of this compound in the fabrication of thin and solution-processed organic photodetectors (OPDs) has resulted in remarkable device performance, including high external quantum efficiency and detectivity, illustrating its potential in high-speed OPD applications (Benavides et al., 2018).
Dye-Sensitized Solar Cells
A novel π-conjugated spacer based on this compound has been synthesized for dye-sensitized solar cells (DSCs), showing significant influence on photovoltaic performance depending on the type of electrolyte used (Cai et al., 2014).
Electrochromism
The compound has been incorporated in conjugated polymers exhibiting unique electrochromic behaviors, such as a rare and reversible color change between dark red and black, with significant optical contrast in both visible and NIR regions. This demonstrates its potential in electrochromic device applications (Cho et al., 2015).
Organic Semiconductor Characteristics
Research on ladder-type conjugated molecules featuring this compound has revealed high field-effect electron mobility, suggesting its applicability as a high-mobility n-type organic semiconductor (Tian et al., 2010).
Perovskite Solar Cell Performance
The addition of a molecule based on this compound in perovskite solar cells has led to improved power conversion efficiency and stability, indicating its effectiveness in enhancing solar cell performance (Singh & Shukla, 2019).
Mechanism of Action
Target of Action
The primary target of 4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene is in the field of polymer solar cells (PSCs) . It acts as a donor unit in the synthesis of copolymers, which are used as electron acceptors in solution-processed PSCs .
Mode of Action
This compound interacts with its targets through Stille coupling copolymerization . It is combined with acceptor moieties like perylene diimide (PDI) and/or naphthalene diimide (NDI) to form copolymers . These copolymers exhibit broad absorption in the region of 300–800 nm .
Biochemical Pathways
The compound affects the energy conversion efficiency of PSCs. The LUMO energy level of the resulting copolymers varies from -3.90 to -3.77 eV, and the HOMO energy level has little variation from -5.65 to -5.57 eV . The copolymers are used in binary and ternary blend PSCs, influencing their power conversion efficiency (PCE) .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties in terms of its absorption and efficiency in PSCs. The copolymers exhibit broad absorption in the region of 300–800 nm . The best PCE was achieved with a specific ratio of the compound to other components in the PSC .
Result of Action
The result of the compound’s action is the production of efficient PSCs . The copolymers, having this compound as a donor unit, were used as electron acceptors in PSCs, yielding the best PCE of up to 1.54% .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. It’s worth noting that the handling of this compound requires a well-ventilated place and suitable protective clothing to prevent formation of dust and aerosols .
Properties
IUPAC Name |
9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H74S2/c1-5-9-13-17-21-47-25-33-51(34-26-47)63(52-35-27-48(28-36-52)22-18-14-10-6-2)57-41-43-65-61(57)55-46-60-56(45-59(55)63)62-58(42-44-66-62)64(60,53-37-29-49(30-38-53)23-19-15-11-7-3)54-39-31-50(32-40-54)24-20-16-12-8-4/h25-46H,5-24H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSVKHCIOFZDGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=CC5=C(C=C42)C6=C(C5(C7=CC=C(C=C7)CCCCCC)C8=CC=C(C=C8)CCCCCC)C=CS6)SC=C3)C9=CC=C(C=C9)CCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H74S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
907.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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